Cefatrizine is a broad-spectrum antibiotic belonging to the cephalosporin class, characterized by its efficacy against a variety of bacterial infections. It is particularly noted for its activity against Gram-positive and some Gram-negative bacteria. The compound is recognized for its potential in treating respiratory tract infections, skin infections, and urinary tract infections. Its chemical structure includes a beta-lactam ring, which is essential for its antibacterial activity.
Cefatrizine was developed as part of ongoing research into cephalosporin antibiotics, deriving from the parent compound 7-aminocephalosporanic acid. It is produced through various synthetic methods that involve complex chemical reactions.
Cefatrizine is classified under:
Cefatrizine can be synthesized using several methods, primarily involving acylation reactions. The synthesis typically begins with 7-aminocephalosporanic acid as a starting material.
A notable method includes utilizing 7-TACA (7-amino-3-cephem-4-carboxylic acid) as a precursor, where silylation protects certain functional groups before proceeding with further reactions involving vinyl chloroformate and other reagents to yield cefatrizine propylene glycol .
The molecular formula of cefatrizine is , with an average molecular weight of approximately 462.5 g/mol.
Cefatrizine undergoes various chemical reactions that are pivotal for its functionality as an antibiotic.
The kinetics of these reactions can be studied using high-pressure liquid chromatography techniques to monitor changes in concentration over time under varying conditions .
Cefatrizine exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis.
Cefatrizine exhibits several notable physical and chemical properties:
These properties influence the drug's absorption, distribution, metabolism, and excretion characteristics .
Cefatrizine has several scientific uses primarily in clinical settings:
Cefatrizine emerged during a pivotal decade in antimicrobial development, synthesized in the mid-1970s as part of intensive efforts to expand the therapeutic utility of β-lactam antibiotics. Its development followed the introduction of the prototypical first-generation cephalosporins (cephalothin in 1964, cephalexin in 1967) and coincided with the clinical advancement of second-generation agents like cefaclor and cefuroxime [5] [9]. This period represented a strategic transition in antibiotic design, shifting focus from natural product isolation toward targeted molecular modifications aimed at enhancing spectrum, stability, and pharmacokinetics. Cefatrizine (initially designated SKF 60771 or BL-S 640) was patented in the 1970s through research by SmithKline & French Laboratories, representing an intentional structural evolution from the first-generation cephalosporin cephalexin [4] [6]. The compound's development reflected three key industry objectives of the era: (1) improving oral bioavailability over parenteral early cephalosporins, (2) extending Gram-negative coverage beyond first-generation limits, and (3) enhancing β-lactamase stability to address emerging resistance patterns observed with penicillinase-producing Staphylococcus aureus and Gram-negative bacilli [3] [8].
Table 1: Timeline of Key Cephalosporin Introductions Relevant to Cefatrizine Development
Decade | Development Milestone | Representative Agents |
---|---|---|
1960s | First-generation cephalosporins | Cefalotin (1964), Cefalexin (1967) |
Early 1970s | Early second-generation development | Cefamandole (1972), Cefaclor (1973) |
Mid 1970s | Cefatrizine synthesis | Cefatrizine (SKF 60771, ~1975) |
Late 1970s | Cephamycin introduction | Cefoxitin (1978) |
Cefatrizine (Chemical Abstracts name: (6R,7R)-7-[(2R)-2-amino-2-(4-hydroxyphenyl)acetamido]-8-oxo-3-[(1H-1,2,3-triazol-4-ylsulfanyl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) is derived semisynthetically from the cephalosporin C nucleus, 7-aminocephalosporanic acid (7-ACA) [4] [6]. Its molecular structure (C₁₈H₁₈N₆O₅S₂; average molecular weight 462.5 g/mol) incorporates two strategically designed side chains that confer distinctive pharmacological properties:
Early pharmacological studies demonstrated cefatrizine's relatively high oral bioavailability and extended serum half-life compared to cephalexin, attributed to its balanced lipophilicity/hydrophilicity profile [8]. The compound exhibited distinctive protein binding patterns and tissue penetration characteristics, particularly notable in respiratory mucosa and genitourinary tissues. Crucially, in vitro evaluations confirmed enhanced stability against plasmid-mediated β-lactamases compared to earlier oral cephalosporins, though it remained vulnerable to chromosomal β-lactamases (e.g., from Enterobacter spp.) and extended-spectrum β-lactamases (ESBLs) that would emerge later [3] [8].
Table 2: Structural Comparison of Cefatrizine with Representative First-Generation Cephalosporins
Structural Feature | Cefatrizine | Cefalexin | Cefazolin |
---|---|---|---|
R1 Side Chain | (2R)-2-amino-2-(4-hydroxyphenyl)acetamido | 2-amino-2-phenylacetamido | 2-[(1H-tetrazol-1-yl)acetamido] |
R2 Side Chain | (1H-1,2,3-triazol-4-ylsulfanyl)methyl | methyl | methylthiadiazolyl |
Key Physicochemical Properties | Moderate lipophilicity; enhanced water solubility | Low lipophilicity | Higher protein binding |
Oral Bioavailability | ~75% | ~90% | Poor (parenteral) |
The classification of cefatrizine within the cephalosporin generations has remained ambiguous since its introduction, reflecting inherent limitations in the "generation" paradigm and cefatrizine's transitional structural characteristics:
Arguments for first-generation classification: Several authoritative sources, including the Merck Index and Japanese classification systems, categorize cefatrizine with first-generation agents based on its temporal introduction in the 1970s before definitive second-generation cephems like cefuroxime [5] [9]. Its antibacterial spectrum primarily aligns with first-generation drugs, demonstrating strongest activity against Gram-positive cocci (Streptococcus pneumoniae, Streptococcus pyogenes, methicillin-sensitive Staphylococcus aureus) and limited Gram-negative coverage primarily restricted to Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis ("PEcK" spectrum) [3] [5] [8]. Like established first-generation cephalosporins, cefatrizine lacks meaningful activity against Haemophilus influenzae, Moraxella catarrhalis, or Bacteroides fragilis – organisms typically covered by second-generation agents [3] [8].
Arguments for second-generation classification: Some pharmacological literature and clinical trial reports position cefatrizine as an early second-generation or "1.5 generation" cephalosporin [3] [8]. This perspective emphasizes:
The unresolved classification debate underscores the pharmacologically transitional nature of cefatrizine. Its development bridged the gap between narrow-spectrum first-generation agents and later cephalosporins designed with explicit spectrum extension goals. This ambiguity also highlights a fundamental limitation of the "generation" classification system, which oversimplifies a continuous chemical and microbiological evolutionary process [3] [5] [8].
Table 3: Classification Spectrum of Cefatrizine Across Different Sources
Source | Classification | Rationale |
---|---|---|
Japanese Pharmaceutical Classification | First-generation | Temporal introduction alongside cephalexin |
European Pharmacopoeia Monographs | First-generation | Spectrum alignment with cefalexin |
IDSA Guidelines (Historical Context) | "Enhanced first-generation" | Intermediate spectrum between gen1/gen2 |
Chemical Reference Texts | Variable (gen1 or early gen2) | Based on structural features |
Microbiological Literature | Often "1.5 generation" | Spectrum exceeding cephalexin but below cefuroxime |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9